Cas no 917894-31-6 (Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)-)
Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)-
- EN300-7003983
- Ethyl (2S)-3-amino-2-methylpropanoate
- DTXSID90649745
- 917894-31-6
- (S)-Ethyl 3-amino-2-methylpropanoate
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- Inchi: 1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1
- InChI Key: XBEVGFLLWVWHCF-YFKPBYRVSA-N
- SMILES: O(CC)C([C@@H](C)CN)=O
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 52.3Ų
Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7003983-0.05g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 0.05g |
$1020.0 | 2023-05-25 | ||
| Enamine | EN300-7003983-0.1g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 0.1g |
$1068.0 | 2023-05-25 | ||
| Enamine | EN300-7003983-0.25g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 0.25g |
$1117.0 | 2023-05-25 | ||
| Enamine | EN300-7003983-0.5g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 0.5g |
$1165.0 | 2023-05-25 | ||
| Enamine | EN300-7003983-1.0g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 1g |
$1214.0 | 2023-05-25 | ||
| Enamine | EN300-7003983-2.5g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 2.5g |
$2379.0 | 2023-05-25 | ||
| Enamine | EN300-7003983-5.0g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 5g |
$3520.0 | 2023-05-25 | ||
| Enamine | EN300-7003983-10.0g |
ethyl (2S)-3-amino-2-methylpropanoate |
917894-31-6 | 10g |
$5221.0 | 2023-05-25 |
Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)-
Research Brief on Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- (CAS: 917894-31-6) in Chemical Biology and Pharmaceutical Applications
Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- (CAS: 917894-31-6) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its stereospecific configuration, has been the subject of recent studies due to its potential applications in drug synthesis and biological activity modulation. The compound's unique structural features, including the amino and ester functional groups, make it a versatile intermediate in the synthesis of more complex bioactive molecules.
Recent research has focused on the synthesis and optimization of Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)-, with particular emphasis on its enantioselective production. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved catalytic asymmetric synthesis method, achieving a high enantiomeric excess (ee) of over 98%. This advancement is critical for pharmaceutical applications where the stereochemistry of a compound can significantly influence its biological activity and safety profile.
In addition to synthetic applications, Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- has been investigated for its potential as a building block in the development of novel protease inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited promising inhibitory activity against serine proteases, which are implicated in various pathological conditions, including inflammatory diseases and cancer. The study highlighted the compound's ability to form stable interactions with the active site of target enzymes, suggesting its utility in rational drug design.
Further investigations have explored the pharmacokinetic properties of Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- and its derivatives. Research conducted by a team at the University of Cambridge (2024) utilized in vitro and in vivo models to assess the compound's metabolic stability and bioavailability. The results indicated that while the ester moiety enhances membrane permeability, it is susceptible to hydrolysis by esterases, necessitating structural modifications for improved metabolic stability in therapeutic applications.
The safety and toxicological profile of Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- has also been a subject of recent scrutiny. A comprehensive toxicology study published in Regulatory Toxicology and Pharmacology (2023) evaluated the compound's acute and subchronic toxicity in rodent models. The findings suggested a favorable safety profile at therapeutic doses, with no significant adverse effects observed. However, the study recommended further investigation into potential long-term effects and organ-specific toxicity.
From an industrial perspective, the scalability of Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- production has been addressed in recent patents. A 2024 patent application by a major pharmaceutical company disclosed a continuous flow synthesis method that significantly improves yield and reduces production costs compared to traditional batch processes. This technological advancement is expected to facilitate the compound's broader adoption in pharmaceutical manufacturing.
In conclusion, recent research on Propanoic acid, 3-amino-2-methyl-, ethyl ester, (2S)- (CAS: 917894-31-6) demonstrates its growing importance in pharmaceutical development. The compound serves as a valuable chiral building block for drug synthesis, shows promise in protease inhibition, and exhibits a generally favorable safety profile. Ongoing research continues to explore its full potential, with particular attention to structural optimization for enhanced metabolic stability and target specificity. As synthetic methodologies improve and biological investigations progress, this compound is likely to play an increasingly significant role in the development of new therapeutic agents.
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